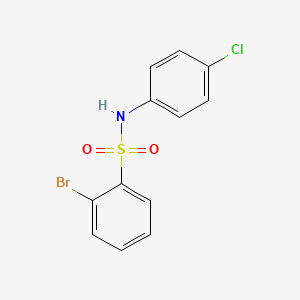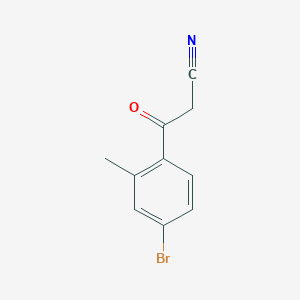
4-Pyridylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridylacrylic acid, also known as 3-(4-pyridyl)acrylic acid, is an organic compound with the molecular formula C8H7NO2. It is a derivative of acrylic acid where the hydrogen atom on the β-carbon is replaced by a pyridine ring. This compound is known for its pale yellow crystalline appearance and is soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pyridylacrylic acid is typically synthesized through the reaction of pyridine with acrylic acid. The reaction is carried out in a suitable solvent, often under heating conditions to facilitate the formation of the desired product . The general reaction can be represented as follows: [ \text{Pyridine} + \text{Acrylic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through crystallization or other extraction methods .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridylacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Saturated pyridine derivatives.
Substitution: Substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
4-Pyridylacrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 4-pyridylacrylic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Pyridylacrylic acid
- 3-Pyridylacrylic acid
- Cinnamic acid derivatives
Comparison: 4-Pyridylacrylic acid is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to 2-pyridylacrylic acid and 3-pyridylacrylic acid, the 4-position allows for different steric and electronic interactions, making it a valuable ligand in coordination chemistry . Additionally, its biological activities may differ due to the specific positioning of the functional groups .
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-pyridin-4-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h2-5H,1H2,(H,10,11) |
InChI Key |
UOMVTSKUYLDFKD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=NC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methylphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B12447974.png)
![2-[(1E)-2-[4-(benzyloxy)phenyl]ethenyl]-6-hydroxybenzoic acid](/img/structure/B12447979.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12447990.png)
![8-bromo-2-(4-ethoxyphenyl)-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12447992.png)
![3,5-bis[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12447993.png)

![methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12448007.png)
![4-methoxy-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B12448009.png)
![methyl 2-({[5-(4-methoxyphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate](/img/structure/B12448017.png)


